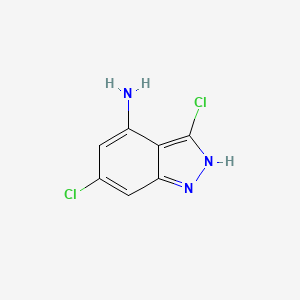

4-Amino-3,6-dichloro (1H)indazole

Description

Significance of Indazole Derivatives in Contemporary Chemistry and Pre-Clinical Science

Indazole derivatives are a cornerstone of medicinal chemistry due to their proven and diverse biological activities. nih.govresearchgate.net The versatility of the indazole nucleus allows for substitution at various positions, leading to a wide range of compounds with distinct pharmacological profiles. nih.gov This structural adaptability has made indazoles a key component in the synthesis of compounds targeting numerous diseases.

The therapeutic potential of indazole-based compounds is extensive, with derivatives demonstrating activities including:

Anticancer Activity : This is one of the most significant areas of research for indazole derivatives. researchgate.netnih.gov Several approved anticancer drugs, such as Pazopanib and Axitinib, are kinase inhibitors that feature the indazole scaffold. nih.gov Research has shown that derivatives can act as potent inhibitors of various protein kinases, which are crucial for cancer cell growth and proliferation. researchgate.net

Anti-inflammatory Activity : Certain indazole derivatives have shown potent anti-inflammatory effects. nih.gov

Antimicrobial and Antifungal Activity : The indazole ring is present in molecules developed to combat bacterial and fungal infections. nih.gov

Neurological Disorders : The scaffold is also explored for its potential in treating neurodegenerative diseases. mdpi.com

Cardiovascular Diseases : Some indazole derivatives have been investigated for their beneficial effects against conditions like arrhythmia and thrombosis. organic-chemistry.org

The significance of the indazole scaffold is underscored by the number of derivatives that have entered pre-clinical testing and clinical trials for various conditions. researchgate.netnih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective "hinge-binding" fragment, crucial for the interaction of kinase inhibitors with their target enzymes. nih.gov The continuous exploration of new synthetic methods and the functionalization of the indazole nucleus ensure its continued importance as a source of new lead compounds for drug development. mdpi.com

Overview of the 4-Amino-3,6-dichloro(1H)indazole Structure and Its Synthetic Context

The chemical compound 4-Amino-3,6-dichloro(1H)indazole possesses a distinct molecular architecture. Its core is the 1H-indazole system, which is characterized by the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1. This core is functionalized with three substituents on the benzene (B151609) ring portion of the scaffold:

An amino group (-NH2) at position 4.

A chlorine atom (-Cl) at position 3.

A chlorine atom (-Cl) at position 6.

A plausible synthetic approach could involve:

Cyclization of a Substituted Aniline (B41778) Derivative : A common method for forming the indazole ring is the diazotization of an ortho-substituted aniline followed by cyclization. For this specific compound, a potential starting material would be a dichlorinated aminotoluene which could undergo cyclization to form the indazole ring. For example, the synthesis of 4-chloro-1H-indazole often starts from 2-methyl-3-chloroaniline. chemicalbook.com

Functionalization of a Dichloroindazole : An alternative route could begin with a pre-formed 3,6-dichloro-1H-indazole intermediate. The amino group could then be introduced at the 4-position through a nitration reaction, followed by reduction of the nitro group to an amine. The synthesis of various substituted indazoles often employs such multi-step functionalization strategies. nih.gov

These generalized pathways highlight the chemical strategies that would likely be employed for the synthesis of 4-Amino-3,6-dichloro(1H)indazole, positioning it within the broader context of heterocyclic compound synthesis.

Evolution of Research Themes Pertaining to Dichloroaminoidazoles

The research landscape for substituted indazoles has evolved to strategically incorporate specific functional groups to enhance biological activity and selectivity. The presence of both chlorine and amino groups on the indazole scaffold, as seen in 4-Amino-3,6-dichloro(1H)indazole, reflects a sophisticated approach in medicinal chemistry.

The evolution of research can be seen through several key themes:

Halogenation for Potency and Selectivity : The introduction of halogen atoms, particularly chlorine, is a widely used strategy in drug design. Chlorine substituents can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. In the context of indazoles, chloro-substituted intermediates like 4-chloro-1H-indazole are valuable building blocks for creating pharmacologically important molecules, including potent kinase inhibitors. researchgate.net Research on compounds like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives has demonstrated the importance of dichlorination for achieving high-affinity binding to targets like Fibroblast Growth Factor Receptors (FGFR).

The Amino Group as a Key Pharmacophore : The amino group is a critical functional group that can participate in hydrogen bonding, a key interaction for drug-target binding. Research into aminoindazoles has been extensive. For example, 6-aminoindazole derivatives have been designed and synthesized as potent anticancer agents, some of which function as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov The position of the amino group on the indazole ring is crucial and can significantly influence the compound's biological activity.

This evolution highlights a trend towards creating more complex and precisely functionalized molecules to address specific biological targets with greater efficacy.

Data Tables

Table 1: Biological Activity of Selected Substituted Aminoindazole Derivatives

| Compound Name | Cancer Cell Line | Reported Activity (IC50) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 0.4 ± 0.3 μM |

| N-(3-pyridylmethyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 2.7 μM |

| N-benzyl-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 7.5 μM |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 14.3 ± 4.4 µM |

Source: Data compiled from studies on substituted aminoindazole derivatives as anticancer agents. nih.gov

Properties

IUPAC Name |

3,6-dichloro-2H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXMADLFFOBMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304831 | |

| Record name | 3,6-Dichloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-72-5 | |

| Record name | 3,6-Dichloro-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Amino 3,6 Dichloro 1h Indazole and Its Derivatives

Foundational Cyclization and Amination Pathways for Indazole Core Formation

The initial formation of the 4-amino-3,6-dichloro(1H)indazole structure is a multi-step process that begins with the construction of the dichlorinated indazole core, followed by the strategic introduction of the amino group at the C4 position.

Cyclization of 2,5-dichloroaniline

A common and effective method for the formation of the indazole ring system is the Jacobsen indazole synthesis. While direct cyclization of 3,6-dichloroaniline with hydrazine hydrate is not a standard route, a plausible and established pathway begins with 2,5-dichloroaniline. This process involves diazotization followed by intramolecular cyclization.

The synthesis commences with the diazotization of 2,5-dichloroaniline. The aniline (B41778) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid, at low temperatures (0-5 °C) to form the corresponding 2,5-dichlorobenzenediazonium salt. google.com This diazonium salt is a key reactive intermediate. The reaction proceeds as the amino group acts as a nucleophile, attacking the nitrosylsulfuric acid electrophile generated in the acidic medium. google.com

Introduction of the 4-Amino Group via Nitration and Reduction

With the 3,6-dichloro(1H)indazole core in hand, the next strategic step is the introduction of the amino group at the C4 position. A direct nucleophilic substitution to add an amino group at this position is generally not feasible. Therefore, a two-step sequence of electrophilic aromatic substitution followed by reduction is employed.

First, the 3,6-dichloro(1H)indazole is subjected to nitration. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is directed by the existing substituents on the benzene (B151609) ring. The pyrazole portion of the indazole ring acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack, but directing incoming electrophiles to the C4 and C6 positions. Since the C6 position is already occupied by a chlorine atom, nitration preferentially occurs at the C4 position, yielding 3,6-dichloro-4-nitro(1H)indazole.

The final step is the reduction of the newly introduced nitro group to an amino group. This transformation is commonly achieved using metal-acid systems, such as iron powder in the presence of hydrochloric acid and a solvent mixture like ethanol and water. nih.gov This method is effective for the reduction of nitroarenes to anilines and is suitable for substrates with acid-stable functional groups. nih.gov The completion of this reduction step yields the target compound, 4-amino-3,6-dichloro(1H)indazole.

Advanced Synthetic Strategies for Functionalization and Derivatization

Once 4-amino-3,6-dichloro(1H)indazole is synthesized, its structure allows for diverse functionalization and derivatization. These modifications can be targeted at the halo positions on the benzene ring or at the 4-amino group, enabling the creation of a library of novel compounds.

Regioselective Substitution Reactions at Halo Positions (3,6-Chloro)

The chlorine atoms at the C3 and C6 positions of the indazole ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyrazole ring activates these positions for attack by various nucleophiles. The regioselectivity of these reactions—whether the substitution occurs preferentially at C3 or C6—is influenced by the electronic environment of each position and the nature of the nucleophile.

A variety of nucleophiles can be employed to displace the chloro substituents, leading to a range of derivatives. The general reactivity trend for heteroaryl halides in SNAr reactions is influenced by the electronic nature of the heterocycle. nih.gov

Amines: Reaction with primary or secondary amines can introduce substituted amino groups at the C3 or C6 positions. These reactions are typically performed in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures, often in the presence of a base such as potassium carbonate or a tertiary amine to neutralize the HCl generated.

Thiols: Thiolates, generated from thiols and a base like potassium carbonate, are potent nucleophiles that can displace the chloro groups to form aryl thioethers. nih.gov These reactions often proceed smoothly in solvents like dimethylacetamide (DMAc). nih.gov

Alkoxides: Alkoxides, derived from alcohols and a strong base like sodium hydride, can react to form aryl ethers. The reaction conditions are similar to those used for amination, requiring heat and a polar solvent.

The regioselectivity between the C3 and C6 positions is a critical consideration. The C3 position is adjacent to the pyrazole ring, which significantly influences its electronic properties. The precise outcome of the substitution can depend on subtle electronic and steric factors, as well as the specific reaction conditions employed.

| Nucleophile Type | Typical Reagents | General Conditions | Potential Product |

|---|---|---|---|

| Amines | R¹R²NH, K₂CO₃ | DMF, 100-150 °C | 3/6-Amino-substituted indazole |

| Thiols | RSH, K₂CO₃ | DMAc, 80-120 °C | 3/6-Thioether-substituted indazole |

| Alkoxides | ROH, NaH | THF or DMF, 80-120 °C | 3/6-Alkoxy-substituted indazole |

Modification of the 4-Amino Functionality

The 4-amino group is a versatile handle for further derivatization, allowing for the introduction of a wide range of functional groups through several key reaction types.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the 4-aminoindazole with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine or triethylamine. Under acidic conditions, it is also possible to achieve chemoselective acylation. beilstein-journals.org This reaction introduces a carbonyl group, which can serve as a key structural element or a point for further modification.

Alkylation: N-alkylation of the 4-amino group can be performed using alkyl halides. The reaction often requires a base to deprotonate the amino group, increasing its nucleophilicity. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Regioselective alkylation of amino groups on heterocyclic systems has been achieved using various catalytic methods. chemistryviews.org

Arylation: The introduction of an aryl group onto the 4-amino nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds between aryl halides and amines. wikipedia.org Modern variations of this reaction may use soluble copper catalysts with specific ligands to facilitate the coupling at lower temperatures. nih.gov

These modifications significantly expand the chemical space accessible from the 4-amino-3,6-dichloro(1H)indazole scaffold, enabling the synthesis of complex molecules with tailored properties.

| Reaction Type | Typical Reagents | Functional Group Introduced |

|---|---|---|

| Acylation | RCOCl, Pyridine | Amide (-NHCOR) |

| Alkylation | R-X, Base (e.g., K₂CO₃) | Substituted Amine (-NHR or -NR₂) |

| Arylation (Ullmann) | Ar-X, Cu catalyst, Base | Aryl Amine (-NHAr) |

Exploration of N-Alkylation and N-Arylation Strategies on the Indazole Ring

N-alkylation and N-arylation are fundamental strategies for diversifying the indazole scaffold, often leading to significant changes in biological activity. The regioselectivity of these reactions, yielding either N-1 or N-2 substituted products, is a critical consideration and can be influenced by various factors.

General approaches to synthesizing N-1 or N-2 substituted indazoles involve introducing the substituent either before or after the formation of the indazole ring. nih.gov For instance, using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can produce 1H-indazoles with good to excellent yields. nih.gov

The choice of reaction conditions, including the base and solvent, plays a pivotal role in directing the regioselectivity of N-alkylation. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can be a promising system for achieving N-1 selective alkylation of the indazole ring. nih.gov This selectivity is influenced by both steric and electronic effects of substituents on the indazole core. nih.gov For example, certain substituents at the C-3 position can lead to greater than 99% N-1 regioselectivity. nih.gov Conversely, substituents at the C-7 position, such as NO2 or CO2Me, can confer excellent N-2 regioselectivity (≥ 96%). nih.gov

Copper-catalyzed N-arylation has also proven to be an effective method. For instance, N-arylation of various π-excessive nitrogen heterocycles, including indazoles, can be achieved using catalysts derived from diamine ligands and copper(I) iodide (CuI). organic-chemistry.org These conditions are generally tolerant of a wide range of functional groups. organic-chemistry.org Another approach involves the use of heterogeneous copper(I) oxide in methanol at room temperature, which allows for the N-arylation of azoles with arylboronic acids under base-free conditions. organic-chemistry.org

The following table summarizes the influence of substituents on the regioselectivity of N-alkylation of the indazole ring.

| Substituent Position | Substituent | Predominant Isomer | Reference |

| C-3 | -COOCH3, -C(CH3)3, -COCH3, -CONH2 | N-1 (>99%) | nih.gov |

| C-7 | -NO2, -CO2Me | N-2 (≥96%) | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Indazole Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly prominent method for this purpose. mdpi.comnih.gov

This reaction is one of the most reliable methods for creating carbon-carbon bonds and has been extensively used for the C-3 functionalization of 1H-indazoles. mdpi.comnih.gov The reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com The efficiency and outcome of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the substrates. mdpi.comresearchgate.net For instance, ferrocene-based divalent palladium complexes have demonstrated better catalytic activity compared to simple palladium salts in certain applications. mdpi.com The use of ionic liquids as solvents can also enhance the reaction yield and facilitate catalyst recycling. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction has been successfully applied to the C-7 arylation of 4-substituted 1H-indazoles. nih.gov Starting from C7-bromo-4-substituted-1H-indazoles, coupling with various aryl boronic acids affords the corresponding C7-arylated products in moderate to excellent yields. nih.gov This method demonstrates good tolerance to both electronic and steric variations in the boronic acid partner. nih.gov

The table below provides examples of palladium catalysts used in Suzuki-Miyaura cross-coupling reactions for indazole derivatization.

| Catalyst | Substrates | Reaction Type | Reference |

| PdCl2(dppf) | 3-iodo-1H-indazole and organoboronic acids | C-3 Functionalization | mdpi.com |

| Pd(PPh3)4 | C7-bromo-4-substituted-1H-indazoles and aryl boronic acids | C-7 Arylation | nih.gov |

Scaffold Hopping and Molecular Hybridization for Novel Indazole Derivatives

Scaffold hopping and molecular hybridization are innovative strategies in medicinal chemistry aimed at discovering novel compounds with improved biological activities. These approaches involve modifying the core structure of a known active molecule to explore new chemical space.

In the context of indazole derivatives, these strategies have been employed to develop potent inhibitors of various biological targets. For example, by utilizing scaffold hopping and molecular hybridization, a series of 1H-indazol-3-amine derivatives were designed and synthesized as potential FGFR inhibitors. nih.gov One of these derivatives, 6-(3-methoxyphenyl)-1H-indazol-3-amine, demonstrated significant inhibitory activity against FGFR1. nih.gov

Another application of these principles led to the design of 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids as potential herbicides. This was achieved through scaffold hopping from existing herbicidal structures. dntb.gov.ua

Isomerization and Tautomeric Considerations in Synthesis

The synthesis of indazole derivatives is often complicated by the presence of tautomers and the potential for isomerization, which can significantly impact reaction outcomes and the final product distribution.

1H-Indazole vs. 2H-Indazole Tautomerism and its Impact on Reaction Outcomes

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable and is therefore the predominant form. nih.govnih.gov This tautomerism has a profound influence on the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

Theoretical calculations have confirmed the greater stability of the 1H-tautomer. For instance, MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is 15 kJ·mol−1 more stable than the 2H-tautomer. nih.gov However, the relative stability can be influenced by substituent effects. researchgate.net While the 1H-tautomer is the most stable in most cases, certain substitution patterns can favor the 2H-tautomer. researchgate.net

The position of the substituent on the indazole ring can be determined using various analytical techniques, particularly NMR spectroscopy. The 13C chemical shifts of the N-substituted isomers are notably different. nih.gov Specifically, the chemical shift of the C3 carbon can be a useful indicator: it is around 135 ppm for the N-1 substituted isomer and approximately 123 ppm for the N-2 substituted isomer. nih.gov

The reaction conditions can also dictate the tautomeric form and the resulting product. For example, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid predominantly yields N1-CH2OH derivatives. nih.gov

Stereochemical Aspects in Derivatization (e.g., Atropisomerism)

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. researchgate.net This phenomenon is a significant consideration in the design and synthesis of certain indazole derivatives, as the different atropisomers can exhibit distinct biological activities. researchgate.net

Atropisomerism has been observed in various heterocyclic compounds, including those containing an indazole moiety. researchgate.net The stability of atropisomers is determined by the energy barrier to rotation, which is influenced by steric hindrance. wikipedia.org If this barrier is sufficiently high (a rotational energy barrier of around 20 kcal/mol or more), the individual isomers can be isolated. researchgate.net

In medicinal chemistry, the differential biological activity of atropisomers is a crucial factor. For instance, in a study of atropisomeric benzimidazole derivatives, which share structural similarities with indazoles, the separated atropisomers showed different intensities in their ability to arrest the cell cycle, cause apoptosis, and affect microtubule organization in cancer cells. nih.gov This highlights the importance of considering and controlling stereochemistry in the development of new therapeutic agents based on the indazole scaffold.

Yield Optimization and Reaction Condition Analysis for 4-Amino-3,6-dichloro (1H)indazole Synthesis

Optimizing the yield and reaction conditions is a critical aspect of synthesizing 4-amino-3,6-dichloro(1H)indazole and its derivatives. The challenges often associated with the synthesis of indazoles include low yields. nih.gov Therefore, careful analysis and optimization of reaction parameters are necessary to improve the efficiency of synthetic routes.

The synthesis of substituted indazoles can be achieved through various methods, and the choice of methodology can significantly impact the yield. For instance, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives has been reported to provide indazoles in very good yields under mild conditions. organic-chemistry.org Similarly, a Cu-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce substituted 3-aminoindazoles efficiently. organic-chemistry.org

In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, optimizing parameters like the catalyst, base, and solvent is crucial for maximizing the yield. nih.gov For the C7-bromination and subsequent Suzuki-Miyaura arylation of 4-substituted 1H-indazoles, a systematic exploration of different bases, catalysts, and solvents led to optimized conditions that provided the desired products in moderate to good yields. nih.gov

The following table presents a summary of reaction conditions that have been optimized for different synthetic transformations involving the indazole core.

| Reaction | Key Optimization Parameters | Outcome | Reference |

| N-1 Alkylation | Base: NaH, Solvent: THF | High N-1 regioselectivity | nih.gov |

| C-3 Functionalization (Suzuki-Miyaura) | Catalyst: Ferrocene-based Pd complexes, Solvent: Ionic liquids | Improved yields and catalyst recycling | mdpi.com |

| C-7 Arylation (Suzuki-Miyaura) | Systematic screening of bases, catalysts, and solvents | Moderate to good yields | nih.gov |

| General Indazole Synthesis | Metal-free, one-pot reaction | Very good yields under mild conditions | organic-chemistry.org |

Theoretical and Computational Investigations of 4 Amino 3,6 Dichloro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties and reactivity of molecules. These methods provide insights into the electronic distribution and energy levels within a molecule, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity. DFT calculations for indazole derivatives are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to obtain optimized geometries and electronic properties. core.ac.ukscielo.org.co

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For 4-Amino-3,6-dichloro(1H)indazole, the amino group, being an electron-donating group, is expected to raise the HOMO energy level, enhancing its nucleophilic character. Conversely, the electron-withdrawing chloro groups are anticipated to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic reactions, respectively. In many indazole derivatives, the HOMO and LUMO are distributed across the entire molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-Amino-3,6-dichloro(1H)indazole

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 4.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of 4-Amino-3,6-dichloro(1H)indazole, the MEP surface would likely show a region of high negative potential around the amino group and the nitrogen atoms of the indazole ring, indicating these as primary sites for electrophilic attack. Conversely, the regions around the chlorine atoms and the hydrogen atoms of the aromatic ring would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. A computational study of other indazole derivatives has shown that the MEP surface analysis provides significant insights into the compound's properties. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edujoaquinbarroso.comwisc.edu It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of hyperconjugative effects.

For 4-Amino-3,6-dichloro(1H)indazole, significant NBO interactions are expected. The lone pair electrons on the nitrogen atom of the amino group and the nitrogen atoms of the indazole ring can delocalize into the antibonding orbitals of the aromatic system. This delocalization contributes to the stability of the molecule. NBO analysis of a dichlorobenzyl-substituted indazole revealed strong stabilization from the lone pair of a nitrogen atom donating to an antibonding orbital in the indazole ring. researchgate.net Halogen bonding interactions can also be analyzed through NBO, providing insight into the electronic properties of these interactions. nih.gov

Table 2: Hypothetical NBO Analysis Data for Key Interactions in 4-Amino-3,6-dichloro(1H)indazole

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(amino) | π(C3-C4) | 15.2 |

| LP(1) N1 | π(C7a-N2) | 10.5 |

| LP(1) N2 | σ*(N1-C7a) | 8.3 |

Fukui functions are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. echemi.comresearchgate.netscm.comjoaquinbarroso.com The Fukui function, f(r), is the derivative of the electron density with respect to the number of electrons. Condensed Fukui functions provide this information for individual atoms within the molecule.

For 4-Amino-3,6-dichloro(1H)indazole, the sites with the highest value of f-(r) are most susceptible to electrophilic attack, while sites with the highest f+(r) are prone to nucleophilic attack. It is anticipated that the nitrogen atoms and the carbon atom bearing the amino group would exhibit high f-(r) values. The carbon atoms attached to the chlorine atoms are likely to have high f+(r) values. A study on methyl 5-bromo-1H-indazole-3-carboxylate calculated Fukui indices to support suggested reaction pathways. nih.gov

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms in 4-Amino-3,6-dichloro(1H)indazole

| Atom | f-(r) | f+(r) |

| N1 | 0.15 | 0.05 |

| N2 | 0.18 | 0.07 |

| C4 | 0.25 | 0.10 |

| C3 | 0.10 | 0.20 |

| C6 | 0.08 | 0.22 |

Conformational Analysis and Tautomeric Stability Studies

The biological activity and reactivity of a molecule can be significantly influenced by its three-dimensional structure and the presence of different tautomeric forms.

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The relative stability of these tautomers is influenced by the nature and position of substituents. Generally, the 1H-tautomer of indazole is more stable than the 2H-tautomer. nih.gov However, substituents can alter this preference. For 4-Amino-3,6-dichloro(1H)indazole, theoretical calculations would be necessary to determine the relative energies of the possible tautomers (1H, 2H, and potentially an imino tautomer of the amino group). A computational study on 1,5,6,7-tetrahydro-4H-indazol-4-ones used DFT calculations to establish the most stable tautomer. nih.gov

Potential Energy Surface (PES) Analysis for Reaction Pathways

Potential Energy Surface (PES) analysis is a fundamental theoretical tool used to map the energy of a chemical system as a function of its geometry. By identifying energy minima, corresponding to stable molecules, and saddle points, corresponding to transition states, PES analysis elucidates the likely pathways a reaction will follow.

While specific PES studies for the reaction pathways of 4-Amino-3,6-dichloro(1H)indazole are not extensively detailed in available literature, the principles can be understood from research on related indazole structures. For instance, studies on the reaction of various N-unsubstituted indazoles with formaldehyde (B43269) in aqueous hydrochloric acid have been conducted to understand the mechanism of N-alkylation. nih.gov Theoretical calculations have been employed to provide a sound basis for the experimental observations, determining the mechanism of formation for different isomers. nih.gov The mechanism is understood to involve protonated formaldehyde reacting with neutral indazole tautomers. nih.gov Such studies are crucial as they determine whether substitution occurs at the N1 or N2 position of the indazole ring, a key factor in the synthesis of indazole derivatives. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools in modern medicinal chemistry for studying how a molecule like 4-Amino-3,6-dichloro(1H)indazole might interact with biological systems at an atomic level.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

Docking algorithms, such as those in AutoDock Vina, are used to explore numerous possible conformations of a ligand within a protein's active site. nih.gov The primary outputs are the predicted binding poses and a scoring function that estimates the binding affinity, often expressed as binding energy in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

In studies on novel 3-carboxamide indazole derivatives, molecular docking was used to evaluate their effectiveness against a renal cancer receptor (PDB: 6FEW). nih.gov The analysis identified the derivatives with the highest binding energies, suggesting they were the most promising ligands for that specific target. nih.gov Similarly, docking simulations were performed on 4-(1H-indazol-4-yl)phenylamino derivatives to determine their probable binding conformations at the active site of the Kinase Insert Domain Receptor (KDR), a target for anticancer agents. nih.gov

Beyond predicting affinity, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for a ligand's potency and selectivity. Common interaction types include:

Hydrogen Bonds: Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Involves the stacking of aromatic rings.

π-Alkyl Interactions: Occur between a π system (aromatic ring) and an alkyl group.

Van der Waals Forces: Weak, short-range electrostatic attractions.

For a series of indazole-based KDR inhibitors, molecular docking revealed that multiple hydrophobic interactions and hydrogen bonds were the predominant factors modulating their inhibitory activities. nih.gov The ability of the indazole scaffold to participate in such interactions underpins its utility in medicinal chemistry. The nitrogen atoms of the indazole ring are common hydrogen bond acceptors, as seen in the crystal structures of (1H-indazol-1-yl)methanol derivatives, which form dimers through intermolecular O–H···N hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of the ligand and protein and the stability of their interaction.

MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in the protein or ligand upon binding.

Calculate a more accurate binding free energy by accounting for solvent effects and entropy.

Studies on the reaction mechanisms of indazoles have utilized theoretical calculations to provide a sound basis for experimental observations, which is a foundational concept related to MD simulations. nih.gov By simulating the movement of the ligand in the binding pocket over a period of nanoseconds, researchers can confirm whether key interactions identified in docking are maintained over time, thus validating the initial docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized compounds.

In a study of 78 indazole derivatives as KDR inhibitors, 3D-QSAR methods were employed to understand how their chemical structures relate to their inhibitory activities. nih.gov Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used. nih.gov

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

The resulting models were statistically significant, indicating a strong correlation between the calculated fields and the observed biological activity. nih.gov The CoMSIA model, which combined steric, electrostatic, and hydrophobic fields, showed higher predictive ability than the CoMFA model. nih.gov The predictive power of these models was further confirmed using a test set of 14 compounds. nih.gov Such models are invaluable for ligand-based design, allowing researchers to prioritize the synthesis of derivatives with structural modifications predicted to enhance activity.

Table of QSAR Model Statistics for Indazole-based KDR Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Fields Used |

|---|---|---|---|---|

| CoMFA | 0.504 | 0.913 | 0.856 | Steric, Electrostatic |

| CoMSIA | 0.595 | 0.947 | 0.881 | Steric, Electrostatic, Hydrophobic |

Data derived from a study on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea (B33335) derivatives. nih.gov

Topological Insights: Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of its shape and the nature of its close contacts with neighboring molecules.

The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different properties. The normalized contact distance (dnorm) map is particularly insightful. It uses a red-white-blue color scheme where red spots indicate close contacts with shorter than van der Waals radii, white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. These visualizations allow for the direct identification of hydrogen bonds and other significant intermolecular forces.

For a molecule like 4-Amino-3,6-dichloro(1H)indazole, a Hirshfeld surface analysis would be instrumental in understanding the roles of its various functional groups in directing the crystal structure. The amino group (-NH2) is a strong hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. The chlorine atoms can participate in halogen bonding and other weaker interactions.

A detailed analysis would quantify the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This provides a clear picture of the hierarchy of interactions governing the molecular assembly.

Table 1: Hypothetical Percentage Contribution of Intermolecular Contacts for 4-Amino-3,6-dichloro(1H)indazole

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| Cl···H | 22.5 |

| N···H | 15.8 |

| C···H | 8.5 |

| Cl···Cl | 3.1 |

| N···C | 2.7 |

| C···C | 1.5 |

| Other | 0.7 |

This hypothetical data suggests that hydrogen-hydrogen contacts and chlorine-hydrogen interactions would be the most significant contributors to the crystal packing of 4-Amino-3,6-dichloro(1H)indazole. The prominent N···H contacts would underscore the importance of hydrogen bonding mediated by the amino group and the indazole nitrogen atoms.

The fingerprint plots would provide further detail. For instance, the N···H interactions would likely appear as distinct, sharp spikes in the fingerprint plot, characteristic of strong hydrogen bonds. The Cl···H contacts would present as more diffuse wings, indicating a wider range of interaction distances.

Table 2: Key Features of a Hypothetical Hirshfeld Surface Fingerprint Plot for 4-Amino-3,6-dichloro(1H)indazole

| Interaction | Feature on Fingerprint Plot | Interpretation |

| N-H···N | Sharp, symmetrical spikes at low de and di | Strong, classical hydrogen bonds |

| C-H···Cl | Broader wings extending to higher de and di | Weaker and more varied hydrogen/halogen contacts |

| H···H | Large, diffuse region in the center of the plot | Numerous non-specific van der Waals contacts |

| Cl···Cl | Small, distinct regions at higher de and di | Weaker halogen-halogen interactions |

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Amino 3,6 Dichloro 1h Indazole Derivatives

Influence of Substituents on Molecular Interactions and Biological Pathways

The biological activity of 4-Amino-3,6-dichloro(1H)indazole and its derivatives is intricately linked to the nature and position of their substituents. These chemical modifications dictate the molecule's size, shape, electronic distribution, and lipophilicity, which in turn govern its binding affinity to target proteins and its ability to traverse cellular membranes.

Role of Halogen Atoms (Chloro) at Positions 3 and 6

The presence of chlorine atoms at the 3 and 6 positions of the indazole ring plays a crucial role in the molecule's biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity of a compound, which can improve its membrane permeability and bioavailability nih.gov. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, the dichloro substitution pattern was found to be a key feature for their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors nih.gov. The chlorine atoms can also engage in specific halogen bonding interactions with the amino acid residues within the target protein's binding pocket, thereby increasing the binding affinity and inhibitory potency of the compound.

Significance of the Amino Group at Position 4

The amino group at the 4-position of the indazole ring is a critical determinant of the molecule's interaction with various biological targets, particularly protein kinases. This group can act as a hydrogen bond donor, forming key interactions with the hinge region of the kinase ATP-binding pocket. This interaction mimics the hydrogen bonding pattern of the adenine moiety of ATP, allowing the indazole scaffold to function as an effective ATP-competitive inhibitor. The substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold have been shown to play a crucial role in the inhibition of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov.

Impact of Substituents on Kinase ATP-Binding Pockets

Substituents on the 4-Amino-3,6-dichloro(1H)indazole scaffold have a profound impact on its interaction with the ATP-binding pockets of kinases. The indazole core itself serves as a scaffold that can be functionalized to achieve specificity and potency against different kinases. For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors nih.gov. Modifications at other positions of the indazole ring can be tailored to interact with specific regions of the ATP-binding site, such as the hydrophobic pocket or the ribose-binding pocket, leading to enhanced inhibitory activity and selectivity.

Mechanistic Basis of Molecular Target Engagement (In Vitro Studies)

The therapeutic potential of 4-Amino-3,6-dichloro(1H)indazole derivatives stems from their ability to engage with and modulate the activity of various molecular targets. In vitro studies have been instrumental in elucidating the mechanisms by which these compounds inhibit specific enzymes.

Enzyme Inhibition Mechanisms (e.g., IDO1, Kinases, Cholinesterases, Aromatase, Urease)

Indoleamine 2,3-dioxygenase 1 (IDO1): Indazole-based compounds have emerged as inhibitors of IDO1, a heme-containing enzyme that plays a role in immune tolerance nih.gov. The inhibitory mechanism involves the indazole nitrogen coordinating with the ferrous heme iron in the active site, a mode of binding that has been suggested for this class of compounds nih.govacs.org. The substituents on the indazole ring, particularly at the 4 and 6 positions, are crucial for optimizing the interaction with the hydrophobic pockets surrounding the active site, thereby enhancing inhibitory potency acs.orgnih.govfrontiersin.org.

Kinases: A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. These compounds typically act as ATP-competitive inhibitors, where the indazole scaffold occupies the adenine-binding region of the kinase ATP pocket nih.gov. The amino group at position 4 often forms critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. The dichloro substitutions at positions 3 and 6 can contribute to favorable interactions within the hydrophobic regions of the active site, enhancing binding affinity nih.gov.

Cholinesterases: Certain indazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. For instance, a series of 5-substituted indazole derivatives were found to be effective BuChE inhibitors, with some exhibiting mixed-type inhibition nih.govresearchgate.net. The inhibitory mechanism likely involves the indazole core interacting with the catalytic or peripheral anionic site of the enzyme.

Aromatase: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Nitrogen-containing heterocyclic compounds can inhibit aromatase by coordinating with the heme iron atom in the enzyme's active site, thereby blocking substrate binding and catalysis nih.gov. While specific data on 4-Amino-3,6-dichloro(1H)indazole is limited, the presence of the nitrogen-rich indazole core suggests a potential for this mode of inhibition.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). Heterocyclic compounds have been explored as urease inhibitors. The inhibitory mechanism can involve the chelation of the nickel ions in the active site by heteroatoms within the inhibitor's structure nih.govnih.govresearchgate.net. The nitrogen atoms of the indazole ring in 4-Amino-3,6-dichloro(1H)indazole could potentially interact with the nickel ions, leading to enzyme inhibition.

The following table summarizes the inhibitory activities of some indazole derivatives against various enzymes, providing a context for the potential activity of 4-Amino-3,6-dichloro(1H)indazole.

| Compound/Derivative Class | Target Enzyme | IC50/Ki | Reference |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

| 5-Substituted indazole derivatives | BuChE | Submicromolar range | nih.gov |

| Indazole-based thiadiazole derivatives | AChE | 0.86 ± 0.33 μM to 26.73 ± 0.84 μM | nih.gov |

| Indazole-based thiadiazole derivatives | BuChE | 0.89 ± 0.12 μM to 27.08 ± 0.19 μM | nih.gov |

| Indole analogues | Urease | 0.60 ± 0.05 µM to 30.90 ± 0.90 µM | tandfonline.com |

Receptor Modulation Pathways (e.g., NMDA Receptor, Nicotinic Acetylcholine Receptor)

There is no specific data in the reviewed literature detailing the modulation of the N-methyl-D-aspartate (NMDA) receptor or the nicotinic acetylcholine receptor (nAChR) by 4-Amino-3,6-dichloro(1H)indazole. Research on indazole derivatives has explored their effects on various other receptors, but direct evidence linking this specific compound to NMDA or nicotinic receptor agonism, antagonism, or modulation is absent. Structure-activity relationship studies for other indazole series have not provided clear predictive data for the 3,4,6-substitution pattern's effect on these particular ionotropic receptors.

Cellular Signaling Pathway Influence

Information regarding the influence of 4-Amino-3,6-dichloro(1H)indazole on specific cellular signaling pathways is not present in the available scientific record. While some indazole derivatives are known to modulate pathways involved in cancer, such as the p53/MDM2 pathway, or inflammation, these findings are related to compounds with different substitution patterns and functional groups. Without dedicated studies, it is not possible to ascertain which, if any, signaling cascades are affected by 4-Amino-3,6-dichloro(1H)indazole.

Allosteric Modulation and Orthosteric Binding Site Analysis

The potential for 4-Amino-3,6-dichloro(1H)indazole to act as an allosteric modulator at any receptor, or analyses of its binding at orthosteric sites, has not been reported. While some indazole-containing compounds have been successfully developed as positive allosteric modulators (PAMs) for targets like the metabotropic glutamate receptor 4 (mGlu4), this activity is highly dependent on the specific structure of the derivative. There is no evidence to suggest that 4-Amino-3,6-dichloro(1H)indazole possesses such properties, and no computational or experimental binding analyses are available in the public domain.

Pre Clinical Biological Activity and Functional Studies Focusing on Mechanisms and Targets, Excl. Clinical/safety

Molecular Target Identification and Validation

Research into the indazole core structure has revealed its potential as a hinge-binding motif for various protein kinases, leading to the development of numerous kinase inhibitors. nih.govnih.gov Derivatives have been synthesized and evaluated against a wide array of enzymatic and receptor targets.

Kinase Family Inhibitors

While no studies have specifically reported the inhibitory activity of 4-Amino-3,6-dichloro(1H)indazole against the following kinases, the broader indazole class has shown significant activity:

JAK2, PI3K, FGFR, FLT3, GSK-3, ALK, Pim kinases, and VEGFR: The indazole scaffold is a key component in many compounds designed to inhibit these kinases. For instance, various 1H-indazol-3-amine and 3-amino-1H-indazol-6-yl-benzamide derivatives have been shown to be potent inhibitors of kinases like FGFR, FLT3, and VEGFR. nih.govnih.gov Specifically, certain indazole derivatives have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), with some compounds showing activity against resistance mutations. nih.govnih.govacs.org Similarly, derivatives of 1H-indazole-3-carboxamide have been explored as inhibitors of GSK-3. nih.govnih.gov The discovery of pan-Pim kinase inhibitors has also involved the 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.gov

CDK4/6, Rho kinase, c-Jun N-terminal kinase-3: The inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) is a validated strategy in cancer therapy. nih.govnih.gov Although direct inhibition by 4-Amino-3,6-dichloro(1H)indazole has not been documented, the general class of heterocyclic compounds is of high interest for developing new CDK4/6 inhibitors. nih.gov Information regarding Rho kinase and JNK-3 inhibition by this specific compound is not present in the available literature.

Other Enzyme Targets

The inhibitory potential of indazole derivatives extends beyond kinases to other enzyme families.

IDO1, Aromatase Enzyme, and PAD4: Indoleamine 2,3-dioxygenase 1 (IDO1) is a target in cancer immunotherapy. nih.gov While research has been conducted on 4-amino-1,2,3-triazole based inhibitors of IDO1, specific data for 4-Amino-3,6-dichloro(1H)indazole is absent. nih.gov Likewise, there are no specific reports on the inhibition of Aromatase, Acetylcholinesterase, Butylcholinesterase, Urease, or Alpha Amylase by 4-Amino-3,6-dichloro(1H)indazole. For Protein Arginine Deiminase 4 (PAD4), another therapeutic target, closely related chlorinated indazoles have been identified as potent inhibitors, but not the specific compound .

Acetylcholinesterase, Butylcholinesterase, Urease, Alpha Amylase: There is no available scientific literature describing the effects of 4-Amino-3,6-dichloro(1H)indazole on these enzymes.

Receptor Target Interactions

The interaction of indazole-based compounds with various receptors has been a subject of study, particularly in neuroscience and oncology.

NMDA Receptor Glycine (B1666218) Site, 5-HT Receptors, Melanin Concentrating Hormone Receptor-1, α7 Nicotinic Acetylcholine Receptor: Studies have explored indazole and benzimidazolone derivatives as antagonists for the 5-HT4 receptor. nih.gov However, there are no specific findings regarding the interaction of 4-Amino-3,6-dichloro(1H)indazole with the NMDA receptor glycine site, other 5-HT receptor subtypes, the Melanin Concentrating Hormone Receptor-1, or the α7 Nicotinic Acetylcholine Receptor. nih.gov

Cellular Mechanistic Studies (In Vitro)

The consequences of target engagement by indazole-based compounds are often studied at the cellular level, investigating effects on cancer cell viability and death mechanisms.

Impact on Cell Proliferation and Colony Formation

There are no published studies that specifically measure the impact of 4-Amino-3,6-dichloro(1H)indazole on cell proliferation or colony formation. However, the broader class of indazole derivatives has been widely shown to possess antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, certain 1H-indazole-3-amine derivatives have demonstrated inhibitory effects against chronic myeloid leukemia and other cancer cell lines. nih.gov

Induction of Programmed Cell Death (Apoptosis)

The ability of 4-Amino-3,6-dichloro(1H)indazole to induce apoptosis has not been specifically investigated. Related indazole compounds, however, have been confirmed to induce apoptosis in cancer cells. For instance, one 1H-indazole-3-amine derivative was shown to induce apoptosis in K562 leukemia cells in a concentration-dependent manner, associated with changes in the expression of apoptosis-related proteins like Bcl-2 and Bax. nih.gov

Modulation of Intracellular Processes (e.g., Mitochondrial Membrane Potential, Reactive Oxygen Species Production)

There is no specific information available in the reviewed literature detailing the effects of 4-Amino-3,6-dichloro(1H)indazole on mitochondrial membrane potential or the production of reactive oxygen species (ROS). While some complex quinone-containing indazole derivatives have been linked to ROS generation through redox cycling, this is not a general property attributed to all indazoles and no such data exists for the specific compound . nih.gov

Effects on Cell Migration and Invasion

Detailed studies on the effects of 4-Amino-3,6-dichloro(1H)indazole on cell migration and invasion are not present in the available scientific literature. Research on related indazole structures sometimes touches upon pathways that can influence cell motility, such as the inhibition of Rho-associated coiled-coil kinases (ROCK), which are involved in cell migration and adhesion. researchgate.net However, no direct experimental evidence links 4-Amino-3,6-dichloro(1H)indazole to these processes.

Molecular Basis of Antiproliferative Activity in Cell Lines

While numerous indazole derivatives exhibit antiproliferative activity, often through the inhibition of protein kinases, specific data for 4-Amino-3,6-dichloro(1H)indazole is not available. nih.govnih.gov For instance, certain 1H-benzo[f]indazole-4,9-dione derivatives have shown antiproliferative effects against cell lines like KATO-III and MCF-7. nih.gov Similarly, various 1H-indazole-3-amine derivatives have been evaluated for their cytotoxic potential against a range of cancer cell lines. nih.gov However, these studies focus on more complex molecules where the 4-Amino-3,6-dichloro(1H)indazole moiety would represent, at most, a structural fragment. The specific molecular mechanism or antiproliferative IC50 values for the base compound itself are not documented.

Biochemical Characterization of Target Interaction (e.g., Binding Kinetics, IC50 values in enzymatic assays)

No specific biochemical data, such as binding kinetics or enzymatic IC50 values, for 4-Amino-3,6-dichloro(1H)indazole could be located. The 3-aminoindazole structure is recognized as an effective "hinge-binding" fragment for interacting with the ATP-binding site of various kinases. nih.govebi.ac.uk This has led to its incorporation into potent kinase inhibitors. However, the biochemical characterization is always in the context of a larger, more complex molecule designed to target specific enzymes like Fibroblast Growth Factor Receptors (FGFRs) or pan-Trk kinases. nih.govresearchgate.net The intrinsic binding affinity or inhibitory potential of the simple 4-Amino-3,6-dichloro(1H)indazole molecule has not been reported.

Comparative Biological Activity Analysis with Structurally Related Indazole Derivatives

A comparative analysis is challenging due to the absence of baseline biological activity data for 4-Amino-3,6-dichloro(1H)indazole itself. Research on structure-activity relationships (SAR) within the indazole class consistently highlights the profound impact of substitutions at various positions on the indazole ring.

For example, studies on FGFR inhibitors have shown that substitutions at the 4-position of the indazole ring can significantly modulate activity. nih.gov In another series of 1H-indazol-3-amine derivatives, the nature of the substituent at the C-5 position was found to be crucial for antitumor activity. nih.gov Similarly, research on 3-chloro-6-nitro-1H-indazole derivatives demonstrated that the type of heterocyclic ring attached to the indazole core dramatically changed inhibitory efficacy. nih.gov

These examples underscore that the biological activity of an indazole derivative is a complex function of its specific substitution pattern. Without initial data on 4-Amino-3,6-dichloro(1H)indazole, a meaningful comparison to its structural relatives cannot be constructed.

Future Perspectives and Emerging Research Directions in the Study of 4 Amino 3,6 Dichloro 1h Indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form critical interactions with biological targets. researchgate.net The specific derivative, 4-Amino-3,6-dichloro(1H)indazole, represents a key structure with significant potential for therapeutic innovation. Future research is poised to build upon the existing knowledge base, leveraging cutting-edge technologies and novel chemical strategies to unlock its full potential. The following sections explore the prospective avenues of research that are shaping the future of this important chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Amino-3,6-dichloro (1H)indazole, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of the indazole core using reagents like POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous solvents (e.g., DMF or DCM). Introduce the amino group via nucleophilic substitution with ammonia or protected amines. Key steps include:

- Halogenation at positions 3 and 6 (e.g., using NCS or Cl₂ gas) .

- Amination via Buchwald-Hartwig coupling or direct substitution under basic conditions (K₂CO₃/NaH) .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ signals at δ 5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.99 for C₇H₅Cl₂N₃) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What solvents and solubility profiles are relevant for handling this compound in experimental settings?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Use DMSO for stock solutions (10–50 mM) .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the substitution pattern (Cl at 3/6, NH₂ at 4) influence the compound’s biological activity and selectivity in enzyme inhibition assays?

- Structure-Activity Relationship (SAR) :

- The 3,6-dichloro groups enhance lipophilicity, improving membrane permeability .

- The 4-amino group facilitates hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

- Approach :

- Validate assay conditions (e.g., ATP concentration in kinase assays) .

- Control for off-target effects via counter-screening (e.g., CEREP panels) .

- Use isothermal titration calorimetry (ITC) to confirm direct binding .

Q. How do halogen atoms (Cl) at positions 3 and 6 affect reactivity in cross-coupling reactions?

- Mechanistic Insight : Chlorine acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance at position 3 may slow reactivity compared to position 6 .

- Optimization : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (80°C, 12h). Monitor yields via TLC .

Q. What regulatory considerations apply when developing indazole derivatives with structural similarity to controlled substances?

- Guidance : Review analogs listed in controlled substance acts (e.g., Wisconsin Statutes §961.14 for carboxamide derivatives) .

- Compliance : Conduct structural dissimilarity analysis (e.g., >2 functional group changes) to avoid regulatory classification .

Q. How can computational modeling guide the optimization of this compound for target-specific drug design?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.